(4-Methoxybutyl)[(3-methylphenyl)methyl]amine
Description
(4-Methoxybutyl)[(3-methylphenyl)methyl]amine is a secondary amine featuring a 4-methoxybutyl group and a 3-methylbenzyl (m-tolylmethyl) substituent. The methoxy group on the four-carbon alkyl chain enhances hydrophilicity, while the 3-methylbenzyl moiety contributes aromaticity and lipophilicity.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-methoxy-N-[(3-methylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-12-6-5-7-13(10-12)11-14-8-3-4-9-15-2/h5-7,10,14H,3-4,8-9,11H2,1-2H3 |
InChI Key |
JLIUYRBHCLDNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine typically involves the reaction of 4-methoxybutylamine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)[(3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(4-Methoxybutyl)[(3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The target compound’s structure can be contrasted with derivatives differing in alkyl/aryl substituents, heteroatom inclusion, and electronic properties. Key examples include:
| Compound Name | Key Substituents | Structural Differences vs. Target Compound | Evidence ID |
|---|---|---|---|
| (3-Methoxyphenyl)methylamine | 3-Methoxybenzyl + 3-methylbutyl | Methoxy on aromatic ring vs. alkyl chain | |
| [1-(4-Fluorophenyl)ethyl][(3-methylphenyl)methyl]amine | 4-Fluorophenethyl + 3-methylbenzyl | Fluorinated aryl vs. methoxybutyl chain | |
| (4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine | 3-Methylthiophene + 4-methoxybutyl | Heteroaryl (thiophene) vs. benzyl group | |
| [2-(4-Methoxyphenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine | 4-Methoxyphenethyl + 4-methylthio-benzyl | Sulfur atom in aryl vs. methyl on benzyl |
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) on alkyl chains (target compound) improve solubility compared to methoxy-substituted aromatic rings () or electron-withdrawing fluorophenyl groups () .
- Lipophilicity : The 3-methylbenzyl group in the target compound increases hydrophobicity relative to 4-methylthio-benzyl (), which may enhance membrane permeability .
Physical Properties
Phase change enthalpies from provide indirect insights:
| Compound (CAS Reg No) | Fusion Enthalpy (ΔHfus, kJ/mol) | Method | Reference |
|---|---|---|---|
| N,N-bis(3-methylphenyl)amine | 26.39 | DSC | |
| N,N,N-tris(3-methylphenyl)amine | 13.07 | DSC |
Implications :
- The target compound’s longer alkyl chain and methoxy group likely increase melting points compared to tris-aryl amines (e.g., 13.07 kJ/mol in ) due to enhanced intermolecular hydrogen bonding .
Biological Activity
Overview
(4-Methoxybutyl)[(3-methylphenyl)methyl]amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being explored for various pharmacological applications, including its interactions with biological membranes and proteins.
Chemical Structure and Properties
- Molecular Formula : C13H19N
- Molecular Weight : 205.30 g/mol
- IUPAC Name : (4-Methoxybutyl)[(3-methylphenyl)methyl]amine
- Canonical SMILES : CCCCC(C1=CC(=C(C=C1)C)C)OC
The structure of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine includes a methoxy group and a butyl chain, contributing to its lipophilicity and potential bioactivity. The amine group is crucial for forming hydrogen bonds with target proteins, influencing their biological activity.
The biological activity of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine primarily involves its interaction with specific molecular targets:
- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins, which may modulate their activity.
- Lipid Interaction : The methoxybutyl moiety enhances the compound's ability to penetrate biological membranes, facilitating access to intracellular targets.
Biological Activities
Research has indicated several potential biological activities of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell proliferation, indicating potential use in oncology.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine:
- In Vitro Studies : Cell line assays demonstrated that the compound can inhibit growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Animal Models : In vivo studies have shown that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent.
- Mechanistic Studies : Research has identified specific pathways influenced by (4-Methoxybutyl)[(3-methylphenyl)methyl]amine, including those involved in cell cycle regulation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| (4-Ethoxybutyl)[(3-methylphenyl)methyl]amine | C13H19N | Moderate antimicrobial effects |
| (4-Hydroxybutyl)[(3-methylphenyl)methyl]amine | C13H19N | Neuroprotective effects observed |
| (4-Methoxypentyl)[(3-methylphenyl)methyl]amine | C14H21N | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
